2-(Azidomethyl)-5-nitro-1,3-benzoxazole
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Overview
Description
2-(Azidomethyl)-5-nitro-1,3-benzoxazole is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The azidomethyl and nitro groups attached to the benzoxazole core make this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-methylbenzoxazole to introduce the nitro group, followed by the conversion of the methyl group to an azidomethyl group using sodium azide under suitable reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azide group can be reduced to an amine using reducing agents like trimethylphosphine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Trimethylphosphine and water for Staudinger reduction.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Reduction: Aminomethyl derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azidomethyl)-5-nitro-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for potential use in drug development due to its ability to form stable conjugates with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-5-nitro-1,3-benzoxazole involves its ability to undergo click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are useful in various applications, including drug development and material science .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azidomethyl)-benzoxazole
- 5-Nitro-1,3-benzoxazole
- 2-(Azidomethyl)-5-nitrobenzene
Uniqueness
2-(Azidomethyl)-5-nitro-1,3-benzoxazole is unique due to the presence of both azidomethyl and nitro groups on the benzoxazole ring. This combination allows for versatile chemical reactivity and a wide range of applications in different fields .
Properties
CAS No. |
918106-42-0 |
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Molecular Formula |
C8H5N5O3 |
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-(azidomethyl)-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H5N5O3/c9-12-10-4-8-11-6-3-5(13(14)15)1-2-7(6)16-8/h1-3H,4H2 |
InChI Key |
NDXYYXNITLBFDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)CN=[N+]=[N-] |
Origin of Product |
United States |
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